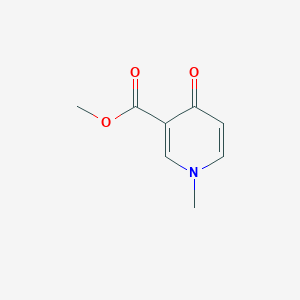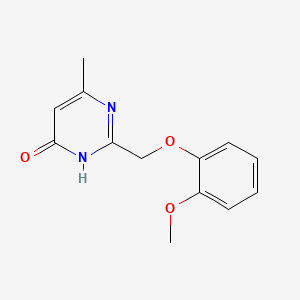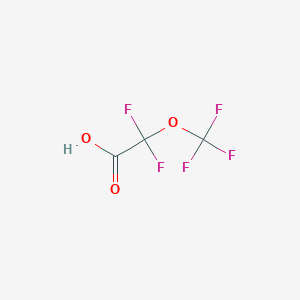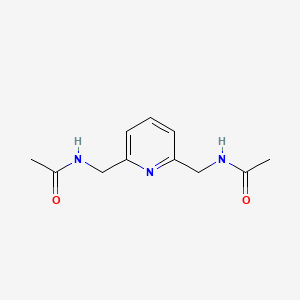![molecular formula C12H13N3S B1659783 2-Ciano-3-[4-(dimetilamino)fenil]tioacrilamida CAS No. 68029-58-3](/img/structure/B1659783.png)
2-Ciano-3-[4-(dimetilamino)fenil]tioacrilamida
Descripción general
Descripción
2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide is an organic compound with the molecular formula C12H13N3S It is known for its unique structural features, which include a cyano group, a dimethylamino group, and a thioacrylamide moiety
Aplicaciones Científicas De Investigación
2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of materials with specific optoelectronic properties, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
Target of Action
It is known that this compound is used as a dye in dye-sensitized solar cells (dsscs) .
Mode of Action
It is known that in the context of dsscs, the dye absorbs sunlight and generates electrons, which are then transferred to the conduction band of the semiconductor .
Biochemical Pathways
As a dye used in DSSCs, its primary role is in the conversion of solar energy into electrical energy .
Result of Action
The result of the action of this compound is the generation of electrical energy in DSSCs . When the dye absorbs sunlight, it generates electrons, which are then transferred to the conduction band of the semiconductor, generating an electric current .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . In the context of DSSCs, factors such as light intensity, temperature, and the presence of certain ions can affect the performance of the dye .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile and elemental sulfur in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by a thiolation step to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or triethylamine.
Industrial Production Methods
While specific industrial production methods for 2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the thioacrylamide moiety to a thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano or thioacrylamide groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-3-[4-(dimethylamino)phenyl]acrylic acid: Similar in structure but contains an acrylic acid moiety instead of a thioacrylamide group.
2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide: Similar but with variations in the positioning of functional groups.
Uniqueness
2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide is unique due to its combination of a cyano group, a dimethylamino group, and a thioacrylamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-15(2)11-5-3-9(4-6-11)7-10(8-13)12(14)16/h3-7H,1-2H3,(H2,14,16)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMWLHJBKLTHR-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68029-58-3 | |
| Record name | NSC275413 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-Chloroanilino)methylidene]-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one](/img/structure/B1659706.png)
![1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B1659709.png)
![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1659710.png)
![3-Ethyl-9,10-dimethoxy-5-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-5-ium-2-one;iodide](/img/structure/B1659711.png)

![Phthalazine, 1-chloro-4-[2-(4-nitrophenyl)diazenyl]-](/img/structure/B1659713.png)




